molecular formula C11H17F3N4O2 B6278463 tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2126161-50-8

tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No. B6278463
CAS RN: 2126161-50-8
M. Wt: 294.3
InChI Key:
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Description

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate, also known as TBTAP, is an organic compound used in scientific research for various applications. It is a versatile reagent with a wide range of applications in organic synthesis and biochemistry. Its structure consists of a tert-butyl group attached to an azidomethyl group, which is connected to a trifluoromethyl group and a pyrrolidine-1-carboxylate group. This compound is used in a variety of scientific research applications such as synthesis, drug development, and biochemistry.

Scientific Research Applications

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is used in a variety of scientific research applications such as organic synthesis, drug development, and biochemistry. In organic synthesis, tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can be used as a reagent to synthesize various compounds. In drug development, it can be used as a starting material to synthesize novel compounds and as a reagent for the synthesis of drug metabolites. In biochemistry, it can be used as a reagent for the synthesis of biochemical compounds such as enzymes and hormones.

Mechanism of Action

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a versatile reagent that can be used to synthesize various compounds. It reacts with a variety of substrates to form the desired product. The reaction mechanism of tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves the formation of an azide intermediate, which is then reduced to the desired product. The reaction can be further optimized by varying the reaction conditions such as temperature, pressure, and the amount of reactants.
Biochemical and Physiological Effects
tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can inhibit the activity of enzymes such as cytochrome P450 and proteases. It can also inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to drug-drug interactions. In vivo studies have shown that tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can induce apoptosis and cell death in cancer cells. It can also induce the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from readily available materials. It is also a versatile reagent with a wide range of applications in organic synthesis and biochemistry. However, there are some limitations to its use in laboratory experiments. The reaction conditions of the synthesis must be carefully optimized in order to obtain the desired product. Additionally, tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can be toxic and should be handled with caution.

Future Directions

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate has a wide range of potential future applications in scientific research. It can be used to synthesize novel compounds for drug development and biochemistry. It can also be used as a reagent for the synthesis of biochemical compounds such as enzymes and hormones. Additionally, further research can be conducted to investigate the biochemical and physiological effects of tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate. Finally, tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can be used as a starting material to synthesize other compounds with potential therapeutic applications.

Synthesis Methods

Tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate can be synthesized from the reaction of tert-butyl azide and trifluoromethyl pyrrolidine-1-carboxylate. The reaction is conducted in a solvent such as dichloromethane or toluene at room temperature. The reaction produces a yellow-colored solution of tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate. The reaction can be further optimized by varying the reaction temperature and the amount of reactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate with sodium azide in the presence of a solvent.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate", "sodium azide", "solvent" ], "Reaction": [ "Add tert-butyl 3-(chloromethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate and sodium azide to a reaction flask", "Add a solvent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate" ] }

CAS RN

2126161-50-8

Product Name

tert-butyl 3-(azidomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Molecular Formula

C11H17F3N4O2

Molecular Weight

294.3

Purity

95

Origin of Product

United States

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